2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
spiro[2H-1-benzofuran-3,3'-pyrrolidine]-6-ol |
InChI |
InChI=1S/C11H13NO2/c13-8-1-2-9-10(5-8)14-7-11(9)3-4-12-6-11/h1-2,5,12-13H,3-4,6-7H2 |
InChI Key |
WUOUWFIYLUJUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12COC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol typically involves a multi-step process. One common method includes the cycloaddition reaction between benzofuran derivatives and pyrrolidine precursors. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Key Synthetic Derivatives and Biological Activity
Spiro-pyrrolidine hybrids derived from this compound demonstrate notable anticancer activity. Selected derivatives and their efficacy:
| Compound | Cancer Cell Line (IC₅₀) | Comparative Efficacy vs. Cisplatin |
|---|---|---|
| 4b | HeLa: 15.14 ± 1.33 µM | Superior (Cisplatin: 15.91 µM) |
| 4c | HeLa: 10.26 ± 0.87 µM | Superior |
| 4e | CT26: 8.31 ± 0.64 µM | Superior (Cisplatin: 10.27 µM) |
| 4s | CT26: 5.28 ± 0.72 µM | Significantly superior |
Electron-donating substituents enhance antitumor potency, as seen in 4e and 4s , which form hydrogen bonds with tumor targets (e.g., EGFR kinase) in molecular docking studies .
Mechanistic Insights from Docking Simulations
Derivatives interact with biological targets via:
-
Hydrogen bonding with catalytic residues (e.g., Lys-645 in FLT3)
-
Hydrophobic interactions in kinase ATP-binding pockets
-
π-π stacking with aromatic amino acids
For example, 12e (IC₅₀ = 2.5 µM against FLT3) showed binding affinity comparable to the reference drug Gilteritinib .
Comparative Reactivity with Structural Analogues
The hydroxyl group at position 6 distinguishes this compound from similar spirocycles:
| Compound | Key Functional Group | Primary Application |
|---|---|---|
| 2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol | -OH | Anticancer precursor |
| 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one | -CO | Enzyme inhibition |
| 3H-Spiro[2-benzofuran-1,3'-pyrrolidin] | None | Structural studies |
The hydroxyl group enables hydrogen-bond-driven biological interactions and facilitates further functionalization .
Scientific Research Applications
Modulation of Neuropeptide Y Receptors
Research indicates that compounds structurally related to 2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol can act as modulators of neuropeptide Y receptors, particularly the NPY5 receptor. These receptors are implicated in various physiological processes, including appetite regulation and anxiety responses. The modulation of these receptors presents a potential avenue for developing treatments for eating disorders and psychiatric conditions .
Anticancer Activity
Recent studies have highlighted the synthesis of spiro[benzofuran-3,3'-pyrroles] derivatives, which include structural analogs of this compound. These derivatives have demonstrated promising activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) treatment. One compound showed an IC50 value of 2.5 μM against FLT3, indicating significant potency . This suggests that related compounds may also possess anticancer properties worth exploring.
Neuroprotective Effects
The potential neuroprotective effects of spiro compounds have been investigated in various studies. The ability to influence neuropeptide signaling pathways may contribute to protective effects against neurodegenerative diseases. Further exploration into the neuroprotective mechanisms could lead to novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Neuropeptide Y Modulation
A study focused on the synthesis and evaluation of spiro compounds as neuropeptide Y receptor modulators demonstrated that specific derivatives could effectively bind to NPY receptors and modulate their activity, leading to changes in feeding behavior and anxiety levels in animal models. This research underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: FLT3 Inhibition in AML
In a comprehensive study involving the synthesis of spiro[benzofuran-3,3'-pyrroles], researchers reported on the anticancer efficacy of these compounds against FLT3-positive AML cells. The study utilized docking simulations and biological assays to confirm the binding affinity and inhibitory effects on cancer cell proliferation, paving the way for further development of these compounds as targeted therapies .
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Spiro Compounds
Key Observations:
- Ring Size and Rigidity : The pyrrolidine ring (5-membered) in the target compound introduces greater ring strain and conformational constraints compared to 6-membered piperidine or chromane systems .
- Synthesis Challenges : Analogous compounds like 12c faced purification issues due to inseparable impurities, suggesting spiro systems may require multiple chromatographic steps or specialized conditions .
Physicochemical and Stability Comparisons
Table 2: Physicochemical Properties
Key Observations:
Biological Activity
2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol is a compound that belongs to the spiro-fused polycyclic aromatic compounds family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a unique spiro configuration that contributes to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the condensation of benzofuran derivatives with pyrrolidine components.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzofuran + Pyrrolidine | Acidic medium | 65 |
| 2 | Intermediate + Oxidant | Reflux | 70 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
- Case Studies :
- A study reported that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were recorded in the range of 50-200 µg/mL, demonstrating its potency compared to standard antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.
- Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .
- Research Findings :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other similar compounds.
Table 2: Biological Activity Comparison
| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 50-200 | Significant |
| Benzofuran Derivative A | 100-250 | Moderate |
| Benzofuran Derivative B | 75-150 | High |
Future Directions
Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structural Modifications : To enhance potency and selectivity against specific pathogens or inflammatory pathways.
- Mechanistic Studies : To explore signaling pathways affected by this compound.
Q & A
Q. What synthetic methodologies are effective for constructing the spiro[pyrrolidin-3,3'-benzofuran] scaffold?
The 1,4-dipolar cycloaddition reaction is a robust method for synthesizing spiro compounds. For 2H-spiro[benzofuran-3,3'-pyrrolidin]-6-ol derivatives, this involves reacting methyleneindolinones with aldehydes and aminomalonates under organocatalytic conditions. Chiral phosphoric acids (e.g., TRIP) can induce enantioselectivity, achieving enantiomeric excess (ee) >90% in some cases . Alternative routes include asymmetric three-component cycloadditions using titanium-based reagents or Lewis acids to stabilize transition states .
Q. How can structural characterization of this spiro compound be optimized using spectroscopic techniques?
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR : Use ¹H NMR to resolve diastereotopic protons near the spiro center (δ 3.5–4.5 ppm) and ¹³C NMR to confirm quaternary carbons (e.g., spiro-C at ~70–80 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups .
- X-ray crystallography : Essential for absolute stereochemical determination, particularly when conflicting NMR data arise due to dynamic ring puckering .
Q. What solvent systems and reaction conditions minimize side reactions during spirocycle formation?
Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance solubility of intermediates. Catalytic acetic acid (pH 6.5–7.0) can suppress undesired enolization or epimerization . For air-sensitive steps, inert atmospheres (N₂/Ar) and molecular sieves are recommended to prevent oxidation of hydroxyl or amine groups .
Advanced Research Questions
Q. How can stereochemical complexity in spiro[pyrrolidin-3,3'-benzofuran] derivatives be resolved experimentally?
- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IA/IB) with hexane/IPA gradients to separate enantiomers .
- VCD (Vibrational Circular Dichroism) : Complementary to X-ray for assigning absolute configuration in solution .
- Dynamic kinetic resolution : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to bias transition states toward a single diastereomer .
Q. What strategies address conflicting spectral data (e.g., NMR vs. XRD) in spiro compound analysis?
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to validate proposed conformers .
- Cross-validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula discrepancies .
Q. How do electronic and steric effects of substituents influence the reactivity of the spiro core?
Electron-withdrawing groups (e.g., nitro, cyano) on the benzofuran ring increase electrophilicity at the spiro-C, accelerating nucleophilic additions. Steric bulk at the pyrrolidin N-position (e.g., benzyl vs. methyl) can hinder cyclization, requiring higher temperatures (Δ 20–30°C) . Computational studies (M06-2X/cc-pVTZ) can model steric strain and predict reaction pathways .
Q. What catalytic systems enable scalable enantioselective synthesis of this spiro compound?
- Organocatalysts : TRIP (thiourea-phosphoric acid) achieves >90% ee in 1,3-dipolar cycloadditions .
- Metal-ligand complexes : Ru(II)-Pheox catalysts provide turnover numbers (TON) >500 for asymmetric hydrogenation of imine intermediates .
- Enzyme-mediated resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer, yielding >99% ee in kinetic resolutions .
Methodological Considerations
Q. How should researchers design experiments to probe the biological relevance of this spiro compound?
- SAR studies : Introduce substituents (e.g., halogens, methoxy) at positions 6 (benzofuran) and 3' (pyrrolidin) to assess cytotoxicity or receptor binding .
- Docking simulations : Use AutoDock Vina with protein targets (e.g., NAD-dependent enzymes) to predict binding modes .
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Q. What computational tools are critical for modeling the spiro compound’s conformational dynamics?
- Molecular dynamics (MD) : Simulate ring-puckering transitions (AMBER force field) to identify dominant conformers .
- NBO analysis : Quantify hyperconjugative interactions stabilizing the spiro junction .
- TDDFT : Predict UV/Vis spectra (CAM-B3LYP) for photostability assessments .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental melting points?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
